Tert-butyl 2-deoxy-L-ribopyranoside
Overview
Description
Tert-butyl 2-deoxy-L-ribopyranoside is a monosaccharide derivative with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a tert-butyl group attached to the 2-deoxy-L-ribopyranoside structure, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a protecting agent. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the tert-butyl ether.
Industrial Production Methods
Industrial production of tert-butyl 2-deoxy-L-ribopyranoside may involve large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-deoxy-L-ribopyranoside undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ribopyranoside ring.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ribopyranoside derivatives.
Scientific Research Applications
Tert-butyl 2-deoxy-L-ribopyranoside is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-butyl 2-deoxy-L-ribopyranoside involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . This steric effect can modulate the compound’s interaction with enzymes and receptors, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-deoxy-D-ribopyranoside: Similar structure but different stereochemistry.
Tert-butyl 2-deoxy-L-arabinopyranoside: Similar structure with a different sugar moiety.
Tert-butyl 2-deoxy-L-xylopyranoside: Similar structure with a different sugar moiety.
Uniqueness
Tert-butyl 2-deoxy-L-ribopyranoside is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDGXJAECEKCH-KVARREAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C(CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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